1,5-Diazocan-2-one hydrochloride
Overview
Description
1,5-Diazocan-2-one hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl. It is a derivative of diazocane, a cyclic compound containing nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diazocan-2-one hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of linear precursors containing nitrogen atoms under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the cyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality through rigorous testing and quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1,5-Diazocan-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1,5-Diazocan-2-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of nitrogen-containing cyclic structures on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials due to its unique properties.
Mechanism of Action
1,5-Diazocan-2-one hydrochloride is similar to other cyclic compounds containing nitrogen atoms, such as piperazine and morpholine. its unique structure and properties set it apart from these compounds. For example, its cyclic structure and the presence of hydrochloride make it more suitable for certain applications compared to linear analogs.
Comparison with Similar Compounds
Piperazine
Morpholine
Diazepam
Oxazepam
Properties
IUPAC Name |
1,5-diazocan-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c9-6-2-5-7-3-1-4-8-6;/h7H,1-5H2,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKBDDCLAWYMAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(=O)NC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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